molecular formula C13H18BrNO B1405059 3-(4-bromophenyl)-N,N-diethylpropanamide CAS No. 445483-71-6

3-(4-bromophenyl)-N,N-diethylpropanamide

Cat. No. B1405059
CAS RN: 445483-71-6
M. Wt: 284.19 g/mol
InChI Key: VGHYUNJPIOQZAK-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-N,N-diethylpropanamide” likely belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ is an organyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a bromophenyl group attached to a propanamide backbone. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the bromophenyl and amide groups. The bromine atom could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the bromophenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Anticonvulsant Properties

  • X-Ray Crystallographic and Theoretical Studies: The structure of a related compound, methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139), revealed anticonvulsant properties, suggesting that the 4-bromophenyl group in similar compounds may confer anticonvulsant properties (Edafiogho et al., 2003).

Antimicrobial Activity

  • Antibacterial Properties: Studies indicate that compounds with 4-bromophenyl groups, like N-(4-bromophenyl)furan-2-carboxamide, have demonstrated significant antibacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).
  • Antipathogenic Properties: Thiourea derivatives, including those with 4-bromophenyl, have shown promising antipathogenic activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Research

  • Cell Cycle Arrest and Apoptosis: A novel bromophenol derivative, containing a 4-bromophenyl group, was found to induce cell cycle arrest and apoptosis in human lung cancer cells, highlighting its potential as an anticancer agent (Guo et al., 2018).
  • Antitumor Activity: 4-Bromophenyl semicarbazone derivatives have been evaluated for their antitumor activity, with some showing significant effects against specific cancer cell lines (Pandeya et al., 2002).

Antifungal Properties

  • Activity Against Yeasts and Molds: Derivatives with halogenated phenyl groups, including 4-bromophenyl, have demonstrated broad-spectrum antifungal activity, particularly against fluconazole-resistant strains (Buchta et al., 2004).

Mechanism of Action

The mechanism of action of “3-(4-bromophenyl)-N,N-diethylpropanamide” would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets .

Future Directions

The future directions for research on “3-(4-bromophenyl)-N,N-diethylpropanamide” would likely depend on its intended applications. For instance, if it were to be used as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

3-(4-bromophenyl)-N,N-diethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHYUNJPIOQZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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